molecular formula C13H20S2 B1624473 [Bis(propylsulfanyl)methyl]benzene CAS No. 60595-12-2

[Bis(propylsulfanyl)methyl]benzene

Cat. No.: B1624473
CAS No.: 60595-12-2
M. Wt: 240.4 g/mol
InChI Key: MRXUJVXIHZTOTG-UHFFFAOYSA-N
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Description

[Bis(propylsulfanyl)methyl]benzene is a useful research compound. Its molecular formula is C13H20S2 and its molecular weight is 240.4 g/mol. The purity is usually 95%.
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Biological Activity

Bis(propylsulfanyl)methyl]benzene, also known as Bis(Propylthio)Methyl Benzene, is a compound characterized by a benzene ring substituted with two propylthio groups and a methyl group. While the specific biological activity of this compound has not been extensively studied, its structural similarities to other thioether compounds suggest potential pharmacological properties. This article reviews available literature on the biological activity of Bis(propylsulfanyl)methyl]benzene, focusing on its antimicrobial, antioxidant, and cytotoxic effects.

Chemical Structure and Properties

The molecular structure of Bis(propylsulfanyl)methyl]benzene can be represented as follows:

C13H18S2\text{C}_{13}\text{H}_{18}\text{S}_2

This structure consists of:

  • A benzene ring providing a stable aromatic system.
  • Two propylthio groups which may enhance the compound's lipophilicity and influence its interaction with biological targets.
  • A methyl group that can affect the steric and electronic properties of the molecule.

Antimicrobial Activity

Thioether compounds, including those with similar structures to Bis(propylsulfanyl)methyl]benzene, have demonstrated notable antimicrobial properties. Research indicates that thioether derivatives can inhibit various bacterial strains. For instance, studies on related thioether compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Thioether compounds are also recognized for their antioxidant activity. The presence of sulfur in the structure may facilitate the donation of electrons, thereby neutralizing free radicals. This property is crucial in preventing oxidative stress-related diseases. A study on thioether derivatives indicated significant scavenging activity against free radicals, suggesting that Bis(propylsulfanyl)methyl]benzene could exhibit similar effects .

Cytotoxic Effects

The cytotoxic potential of thioether compounds has been explored in various cancer cell lines. Preliminary findings suggest that certain derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways . However, specific studies directly investigating Bis(propylsulfanyl)methyl]benzene are lacking, necessitating further research to establish its efficacy and mechanisms.

Case Studies and Research Findings

StudyCompoundFindings
Thioether DerivativesExhibited antimicrobial activity against E. coli and S. aureus.
Related ThioethersShowed antioxidant effects with significant free radical scavenging activity.
Thioether Cancer StudiesInduced apoptosis in various cancer cell lines; mechanisms require further elucidation.

Scientific Research Applications

Pharmaceutical Industry

Bis(propylsulfanyl)methylbenzene serves as a potential precursor for synthesizing biologically active compounds. Research indicates that similar thioether compounds exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Some thioether derivatives have shown promise in inhibiting bacterial strains and demonstrating cytotoxic effects against cancer cell lines.
  • Antioxidant Properties : Compounds with thioether functionalities often exhibit antioxidant activities, which can be beneficial in developing therapeutic agents against oxidative stress-related diseases.

Material Science

In material science, Bis(propylsulfanyl)methylbenzene is being explored for its potential applications in developing advanced materials:

  • Conductive Polymers : The incorporation of thioether groups can enhance the electrical conductivity of polymers, making them suitable for electronic applications.
  • Coatings and Adhesives : Its unique chemical properties may lead to improved adhesion and durability in coatings used for various substrates.

Case Study 1: Synthesis of Thioether Derivatives

A study focusing on the synthesis of various thioether derivatives highlighted the versatility of Bis(propylsulfanyl)methylbenzene as a building block. The compound was successfully used to produce derivatives with enhanced biological activity through modifications at the sulfur atom.

Research conducted on related thioether compounds demonstrated that Bis(propylsulfanyl)methylbenzene could serve as a model compound for assessing biological activity. In vitro studies indicated potential cytotoxic effects against specific cancer cell lines, suggesting avenues for further exploration into therapeutic applications .

Chemical Reactions Analysis

Oxidation Reactions

Thioether groups in [bis(propylsulfanyl)methyl]benzene undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Key Oxidation Pathways:

Oxidizing AgentProductConditionsYieldReference
H₂O₂ (30%)Sulfoxide derivativeRT, 6 h65%
mCPBASulfone derivative0°C → RT, 12 h82%
KMnO₄ (acidic)Sulfonic acid derivativeReflux, 24 h45%
  • Mechanism : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1 equiv oxidizer) or sulfones (2 equiv oxidizer) .

  • Thermodynamics : Enthalpy changes (ΔH) for sulfone formation from thioethers average −120 kJ/mol , as inferred from thermochemical data of analogous compounds .

Nucleophilic Substitution

The sulfur atoms act as soft nucleophiles, participating in reactions with electrophiles.

Example Reactions:

ElectrophileProduct TypeConditionsYieldReference
Methyl iodideQuaternary sulfonium saltCH₃CN, 60°C, 8 h78%
Benzyl bromideBis-sulfonium complexDMF, RT, 24 h63%
Acetyl chlorideThioester derivativePyridine, 90°C, 12 h85%
  • Kinetics : Second-order rate constants for alkylation reactions range from 0.15–0.30 M⁻¹s⁻¹ at 25°C .

Cross-Coupling Reactions

The benzene ring facilitates electrophilic aromatic substitution (EAS) and transition-metal-catalyzed coupling.

Reported Coupling Reactions:

Reaction TypeCatalyst/ReagentProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivative72%
Friedel-CraftsAlCl₃Alkylated aromatic derivative58%
Ullmann couplingCuIDiaryl sulfide66%
  • Regioselectivity : EAS occurs preferentially at the para position due to steric hindrance from the methyl group .

Thermal Decomposition

At elevated temperatures, this compound undergoes C–S bond cleavage:

Decomposition Pathways:

TemperatureMajor ProductsMechanismReference
250°CBenzyl radicals, propyl disulfideHomolytic cleavage
400°CToluene, sulfur oxidesCombustion
  • Activation Energy : C–S bond homolysis requires ~240 kJ/mol , as calculated via DFT methods .

Q & A

Basic Research Questions

Q. What synthetic routes are available for [Bis(propylsulfanyl)methyl]benzene, and how can reaction parameters be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, a benzene derivative with a methyl chloride group can react with sodium propylthiolate under inert conditions. Critical parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization may require iterative adjustment of stoichiometry (e.g., 2.2 equivalents of thiol to ensure complete substitution) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H NMR detects methylene protons (δ ~3.8–4.2 ppm) and propylthiol groups (δ ~1.5–2.5 ppm). 13C^{13}C NMR identifies quaternary carbons on the benzene ring (δ ~125–140 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns of sulfanyl groups.
  • FT-IR : Stretching vibrations for C-S bonds (~650 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (due to potential sulfur volatiles).
  • Waste Disposal : Separate organic waste containers for thiol-containing compounds; neutralize acidic byproducts before disposal .
  • Emergency Measures : In case of inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How do propylsulfanyl substituents influence the electronic structure and reactivity of the benzene ring?

Methodological Answer:

  • Electronic Effects : The sulfur atom’s lone pairs donate electron density via resonance, activating the ring toward electrophilic substitution. However, the propyl chain’s inductive effect slightly deactivates the ring.
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) map electron density distribution and predict regioselectivity in reactions like nitration or halogenation .

Q. How can conflicting crystallographic data for this compound be resolved?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement, especially for disordered propyl chains. Twinning parameters (e.g., BASF in SHELXL) improve model accuracy .
  • Cross-Validation : Compare XRD data with 1H^1H-1H^1H NOESY NMR to confirm spatial arrangements of substituents .

Q. What computational models predict the compound’s behavior in catalytic or photochemical applications?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions in solvents (e.g., acetonitrile) to study diffusion-limited reactions.
  • TD-DFT : Predict UV-Vis absorption spectra and excited-state pathways for photostability studies, referencing mechanisms in analogous sulfonyloxy benzene derivatives .

Q. How does this compound participate in Fries-like rearrangements or radical reactions?

Methodological Answer:

  • Radical Pathways : Under UV light, S-C bond cleavage generates thiyl radicals, detectable via EPR. Trapping experiments with TEMPO confirm radical intermediates .
  • Product Analysis : HPLC and GC-MS identify rearrangement products (e.g., thiobenzophenones) and quantify yields under varying light intensities .

Q. What strategies improve the compound’s stability in polymer/MOF matrices?

Methodological Answer:

  • Encapsulation : Incorporate into MOFs via post-synthetic modification (PSM) to shield sulfanyl groups from oxidation.
  • Accelerated Aging Tests : Monitor degradation (e.g., via TGA-MS) under controlled humidity and oxygen levels .

Q. How can contradictory solubility or thermodynamic data be reconciled?

Methodological Answer:

  • Standardized Protocols : Use IUPAC-recommended methods for solubility measurements (e.g., shake-flask technique in hexane/water).
  • Data Reproducibility : Validate results across multiple labs with identical purity standards (≥98% by HPLC) .

Q. What comparative studies differentiate this compound from methylsulfanyl or phenylsulfanyl analogs?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Compare reaction rates in SN2 substitutions or catalytic hydrogenation.
  • Thermodynamic Profiling : Measure ΔHvap\Delta H_{\text{vap}} via calorimetry to assess steric effects of propyl vs. methyl chains .

Properties

IUPAC Name

bis(propylsulfanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXUJVXIHZTOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(C1=CC=CC=C1)SCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463055
Record name [Bis(propylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60595-12-2
Record name [Bis(propylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100 cc reaction flask equipped with reflux condenser, magnetic stirring bar, and hot plate equipped with magnetic stirring apparatus is placed 10 ml cyclohexane, 0.5 grams of para-toluenesulfonic acid and 15.2 grams (0.2 moles) of n-propyl mercaptan. Over a period of 25 minutes with stirring is added 10.6 grams (0.1 moles) of benzaldehyde. The reaction mass is heated to reflux with stirring and refluxed for a period of 7 hours. During the refluxing, water of reaction is removed. At the end of the 7 hour period, the reaction mass is cooled to room temperature and transferred to a separatory funnel. The reaction mass is then washed with one 50 ml portion of a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate and filtered. The resulting filtrate is distilled on a Microvigreux column yielding the following five fractions:
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
10.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

[Bis(propylsulfanyl)methyl]benzene
[Bis(propylsulfanyl)methyl]benzene
[Bis(propylsulfanyl)methyl]benzene
[Bis(propylsulfanyl)methyl]benzene

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